molecular formula C26H36N2O4 B1665179 Arverapamil CAS No. 123932-43-4

Arverapamil

Katalognummer: B1665179
CAS-Nummer: 123932-43-4
Molekulargewicht: 440.6 g/mol
InChI-Schlüssel: UPKQNCPKPOLASS-AREMUKBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Arverapamil kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung von Verapamil als Ausgangsmaterial. Die Synthese umfasst typischerweise die folgenden Schritte:

Analyse Chemischer Reaktionen

Arverapamil unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Einstrom von Kalziumionen durch langsame Kanäle in erregbare und kontraktile Myokardzellen und glatte Gefäßmuskelzellen hemmt. Diese Hemmung führt zu einer Relaxation der Blutgefäße, wodurch die Belastung des Herzens verringert und die Versorgung des Herzens mit Blut und Sauerstoff erhöht wird . Die beteiligten molekularen Zielstrukturen umfassen Kalziumkanäle, die eine entscheidende Rolle bei der Regulierung des Kalziumionenflusses spielen .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Arverapamil shares similar pharmacological properties with verapamil, primarily functioning as a calcium channel blocker. Its applications in cardiovascular medicine include:

  • Management of Atrial Tachyarrhythmias : this compound is effective in controlling heart rate and rhythm disturbances, particularly atrial fibrillation and paroxysmal supraventricular tachycardia (SVT). Clinical studies suggest that it may reduce the frequency of arrhythmic episodes and improve patient outcomes .
  • Angina Pectoris : Like verapamil, this compound is utilized to alleviate chest pain associated with angina by improving coronary blood flow and reducing myocardial oxygen demand .
  • Hypertension : this compound's ability to induce vasodilation makes it a viable option for treating high blood pressure. It helps relax blood vessels, thereby lowering systemic vascular resistance .

Metabolic Applications

Recent research has uncovered potential applications of this compound in metabolic disorders:

  • Type 1 Diabetes : A clinical trial indicated that oral verapamil can enhance insulin secretion in children diagnosed with type 1 diabetes. Participants receiving this compound demonstrated a 30% improvement in insulin secretion over one year compared to a placebo group . This suggests that this compound may play a role in beta-cell preservation and metabolic regulation.

Neurological Applications

The neurological implications of this compound are being explored due to its effects on calcium channels:

  • Alzheimer’s Disease : Preliminary studies suggest that this compound may have neuroprotective effects against Alzheimer’s disease by modulating calcium homeostasis and reducing oxidative stress. It has been shown to improve memory deficits in animal models of Alzheimer’s .
  • Epilepsy and Mood Disorders : The compound has been investigated for its potential use in treating epilepsy and mood disorders such as bipolar disorder. Its calcium channel blocking properties could help stabilize neuronal excitability and mood regulation .

Other Therapeutic Areas

This compound's versatility extends to several other medical conditions:

  • Chronic Pain Management : Its efficacy in managing cluster headaches has been documented, providing relief through vasodilation and reduced neuronal excitability .
  • Dermatological Uses : Research indicates that this compound may be effective in treating hypertrophic scars and keloids due to its anti-inflammatory properties .

Type 1 Diabetes Clinical Trial (CLVer Study)

  • Objective : Assess the effects of this compound on insulin secretion.
  • Participants : 88 children aged 8-17 diagnosed with type 1 diabetes.
  • Results : Significant improvement in insulin secretion observed in the treatment group compared to placebo, indicating potential for beta-cell preservation .

Alzheimer’s Disease Research

  • Study Design : Animal models were used to evaluate cognitive function following treatment with this compound.
  • Findings : Improved memory performance and reduced oxidative stress markers were noted, suggesting a protective effect against neurodegeneration .

Wirkmechanismus

Arverapamil exerts its effects by inhibiting the influx of calcium ions through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells. This inhibition leads to relaxation of the blood vessels, reducing the workload on the heart and increasing the supply of blood and oxygen to the heart . The molecular targets involved include calcium channels, which play a crucial role in the regulation of calcium ion flow .

Biologische Aktivität

Arverapamil, a derivative of the well-known calcium channel blocker verapamil, has garnered attention for its potential therapeutic applications, particularly in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its pharmacological profile.

Overview of this compound

This compound is characterized as an enantiomer of verapamil, distinguished by its selective action on intestinal receptors without the cardiovascular side effects associated with racemic verapamil. It exhibits a dual mechanism of action by blocking L-type calcium channels and binding to serotonin (5-HT2b) and melatonin (MT1) receptors, crucial for gastrointestinal motility and function .

Pharmacological Properties

Calcium Channel Blockade : this compound's primary mechanism involves the inhibition of L-type calcium channels, which are pivotal in regulating smooth muscle contraction in the gastrointestinal tract. This action helps alleviate symptoms associated with IBS-D by modulating gut motility.

Serotonin Receptor Interaction : The compound's affinity for 5-HT2b receptors suggests a role in enhancing serotonin signaling, which is vital for gut motility and perception of pain. This interaction may contribute to its therapeutic effects in IBS patients .

Phase II and III Trials

This compound's clinical efficacy was evaluated in several trials:

  • Phase II Study : Initial studies indicated that this compound significantly improved IBS symptom relief compared to placebo. Patients reported reductions in abdominal pain and discomfort, alongside improvements on the Bristol Stool Scale and quality of life metrics specific to IBS .
  • Phase III Trials : Despite promising Phase II results, the subsequent Phase III trials revealed that this compound did not provide significant relief from IBS symptoms when compared to placebo. The ARDIS clinical trial program included approximately 1,200 patients and assessed various doses over a 12-week period. The disappointing outcomes led AGI Therapeutics to halt further development for this indication .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Parameter Observation
Mechanism of Action Calcium channel blockade; 5-HT2b receptor binding
Clinical Indication Diarrhea-predominant irritable bowel syndrome (IBS-D)
Phase II Efficacy Significant symptom relief vs. placebo
Phase III Efficacy No significant improvement vs. placebo
Safety Profile Well tolerated; adverse events consistent with racemic verapamil

Case Studies

Several case studies have been documented regarding the use of this compound:

  • Case Study 1 : In a clinical setting, patients with IBS-D treated with this compound reported improved bowel habits and reduced abdominal pain after a 12-week treatment course. However, these results were not statistically significant when compared to placebo controls.
  • Case Study 2 : A retrospective analysis of patients previously treated with racemic verapamil showed that those switched to this compound experienced fewer gastrointestinal side effects while maintaining similar efficacy in managing cardiovascular conditions.

Research Findings

Recent research has highlighted additional biological activities of this compound beyond its gastrointestinal effects:

  • Antiglycoxidant Activity : Preliminary evaluations have shown that verapamil (and by extension, this compound) exhibits antiglycoxidant properties. It has been suggested that this could provide benefits for patients with diabetes-related complications due to its ability to inhibit protein glycation and oxidation processes .
  • Molecular Docking Studies : In silico studies suggest that this compound binds effectively to proteins involved in glycation pathways, indicating potential uses beyond gastrointestinal disorders .

Eigenschaften

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKQNCPKPOLASS-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316844
Record name (R)-Norverapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123932-43-4
Record name (R)-Norverapamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123932-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arverapamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123932434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arverapamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Norverapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORVERAPAMIL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8P56R04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arverapamil
Reactant of Route 2
Arverapamil
Reactant of Route 3
Reactant of Route 3
Arverapamil
Reactant of Route 4
Reactant of Route 4
Arverapamil
Reactant of Route 5
Reactant of Route 5
Arverapamil
Reactant of Route 6
Reactant of Route 6
Arverapamil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.